![molecular formula C15H15BrN2O4S B3862708 ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3862708.png)
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Übersicht
Beschreibung
Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as Ebselen and has been found to have antioxidant, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, it is believed to act as a mimic of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage. By mimicking the action of this enzyme, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate can scavenge free radicals and reduce oxidative stress, which in turn can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are markers of inflammation. Moreover, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments include its high purity, stability, and reproducibility. This compound can be synthesized in large quantities and has been extensively characterized, which makes it an ideal candidate for scientific research applications. However, there are also some limitations to using Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research on Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to explore its potential applications in other fields such as cancer research and cardiovascular disease. Moreover, future research could focus on developing new formulations of Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate that have improved solubility and bioavailability, which could enhance its therapeutic potential. Overall, the potential applications of Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate are vast, and further research is needed to fully understand its properties and potential uses.
In conclusion, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. Its synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research applications. While there are some limitations to using Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments, its potential applications are vast, and further research is needed to fully understand its properties and potential uses.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied in scientific research for its potential applications in various fields. This compound has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been found to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-2-22-15(19)17-12-7-9-14(10-8-12)23(20,21)18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFLRTKTXNHKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5538756 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



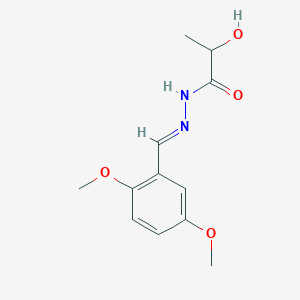
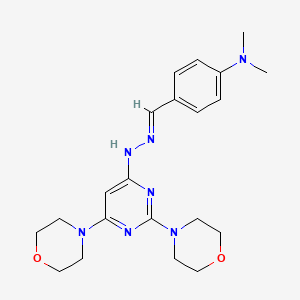
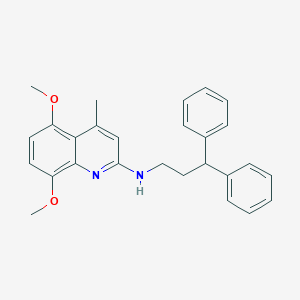
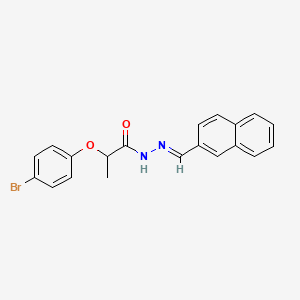
![N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide](/img/structure/B3862648.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B3862654.png)
![7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3862660.png)

![4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3862670.png)
![2-(3,5-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3862684.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B3862685.png)
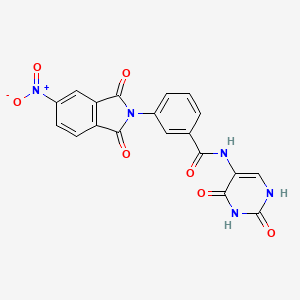
![N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3862702.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3862709.png)